N-(sec-butyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-(sec-butyl)-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C14H17FN2O2 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.12740595 g/mol and the complexity rating of the compound is 351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biochemical Pharmacology
Isoxazol derivatives like leflunomide and its active metabolite A77-1726 have shown promise as disease-modifying antirheumatic drugs, undergoing clinical trials. These compounds, along with others such as MNA279, MNA715, and HR325, have demonstrated significant immunosuppressive properties, particularly in the context of allograft and xenograft transplantation in animal models. A key mechanism of action involves the strong inhibition of mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition leads to a reduction in pyrimidine nucleotide pools, essential for normal immune cell functions. The differential efficacy of these compounds on rat versus human enzymes suggests a potential explanation for the varying susceptibility of cells derived from different species to these isoxazol derivatives. This study provides valuable insights into the biochemical interactions and potential therapeutic applications of these compounds in immunosuppression and rheumatic disease management (Knecht & Löffler, 1998).
Green Chemistry
The study on the hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate has highlighted the need for a cautious approach to the use of ionic liquids, which are often considered 'green solvents'. The identification of 1-butyl-3-methylimidazolium fluoride hydrate as a decomposition product during the purification process underscores the potential hazards, unknown toxicity, and stability issues associated with these substances. This research emphasizes the importance of treating ionic liquids with the same level of scrutiny as other research chemicals, challenging the assumption that all ionic liquids are inherently benign or environmentally friendly (Swatloski, Holbrey, & Rogers, 2003).
Drug Testing and Analysis
The synthesis and characterization of 3,5-AB-CHMFUPPYCA, a compound obtained from a UK-based Internet vendor and erroneously advertised as AZ-037, demonstrates the challenges in the chemical analysis and regulation of 'research chemicals'. The study's findings, including the identification of a chlorine-containing by-product and the analytical characterization of the compound, highlight the complexities and potential risks associated with the use and study of novel synthetic compounds in research settings. The pharmacological activities of 3,5-AB-CHMFUPPYCA and its regioisomer remain unexplored, pointing to the need for further investigation into the effects and safety profiles of such compounds (McLaughlin et al., 2016).
Properties
IUPAC Name |
N-butan-2-yl-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-3-9(2)16-14(18)13-8-12(17-19-13)10-4-6-11(15)7-5-10/h4-7,9,13H,3,8H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWHKLNISPGQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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